2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12BrNO It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol typically involves the bromination of 2-methylphenyl ethan-1-ol followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-amino-2-(4-bromo-2-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-methylphenyl)ethan-1-ol.
Substitution: Formation of 2-amino-2-(4-hydroxy-2-methylphenyl)ethan-1-ol or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Lacks the methyl group on the phenyl ring.
2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol: Contains a chlorine atom instead of a bromine atom.
2-Amino-2-(4-iodo-2-methylphenyl)ethan-1-ol: Contains an iodine atom instead of a bromine atom.
Uniqueness
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is unique due to the presence of the bromine atom and the methyl group on the phenyl ring
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
APVGIIBNVUYYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CO)N |
Origin of Product |
United States |
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